N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide
Overview
Description
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide is an organic compound with the molecular formula C23H22N2O4 It is a derivative of benzamide and contains both benzoylamino and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide typically involves multiple steps. One common method starts with the acylation of 2,5-dimethoxyaniline with benzoyl chloride to form N-(2,5-dimethoxyphenyl)benzamide. This intermediate is then subjected to further acylation with 2-methylbenzoyl chloride to yield the final product. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using more cost-effective and environmentally friendly starting materials. The Schotten-Baumann acylation method, which involves the reaction of an amine with an acid chloride in the presence of a base, is commonly employed. This method eliminates the use of hazardous solvents like benzene and replaces them with safer alternatives .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoylamino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the dimethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide
- N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethoxybenzamide
- 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide
Uniqueness
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-9-7-8-12-17(15)23(27)25-19-14-20(28-2)18(13-21(19)29-3)24-22(26)16-10-5-4-6-11-16/h4-14H,1-3H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLALMDJDMFURGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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